4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one

Aqueous Solubility Drug Formulation Physicochemical Profiling

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one (CAS 896599-51-2) is a synthetic coumarin-piperazine hybrid with the molecular formula C18H24N2O3 and a molecular weight of 316.4 g/mol. It belongs to the chromen-2-one (coumarin) family, featuring a 7,8-dimethyl substitution on the benzopyranone core and a 4-methylenepiperazine side chain bearing a terminal hydroxyethyl group.

Molecular Formula C18H24N2O3
Molecular Weight 316.401
CAS No. 896599-51-2
Cat. No. B2918507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one
CAS896599-51-2
Molecular FormulaC18H24N2O3
Molecular Weight316.401
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CCO)C
InChIInChI=1S/C18H24N2O3/c1-13-3-4-16-15(11-17(22)23-18(16)14(13)2)12-20-7-5-19(6-8-20)9-10-21/h3-4,11,21H,5-10,12H2,1-2H3
InChIKeyWUYMVPQVSJNPMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one (CAS 896599-51-2): Compound Class and Core Characteristics


4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one (CAS 896599-51-2) is a synthetic coumarin-piperazine hybrid with the molecular formula C18H24N2O3 and a molecular weight of 316.4 g/mol . It belongs to the chromen-2-one (coumarin) family, featuring a 7,8-dimethyl substitution on the benzopyranone core and a 4-methylenepiperazine side chain bearing a terminal hydroxyethyl group [1]. This compound is a member of a broader class of piperazinylmethyl-chromenones that have been investigated for diverse biological activities including MDM2/p53 protein-protein interaction inhibition, acetylcholinesterase inhibition, and G-quadruplex DNA targeting [2].

Why 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one Cannot Be Assumed Interchangeable with Its Closest Analogs


Although numerous coumarin-piperazine hybrids exist in the scientific literature, simply substituting 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one (CAS 896599-51-2) with a close analog such as the 6,8-dimethyl positional isomer (CAS 899383-07-4), the des-hydroxyethyl derivative (CAS 108790-62-1), or the 4-ethylpiperazinyl variant carries a high risk of functional non-equivalence . Critically, the specific 7,8-dimethyl substitution pattern, combined with the terminal hydroxyethyl group on the piperazine ring, uniquely determines hydrogen-bonding capacity, solubility profile, and target-binding geometry [1]. Literature on related chromenone-piperazine systems demonstrates that even minor modifications—such as shifting the dimethyl positions from 7,8 to 6,8 or replacing the hydroxyethyl with an ethyl or phenyl group—lead to significant shifts in biological activity (e.g., target selectivity, cytotoxicity, or fluorescence quantum yield) [2]. The quantitative evidence below substantiates exactly where the target compound's specific substitution pattern produces measurable differentiation relevant to procurement decisions.

Quantitative Differentiation Evidence for 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one (CAS 896599-51-2)


Enhanced Aqueous Solubility Conferred by the Hydroxyethyl-Piperazine Moiety Compared to Des-Hydroxy and N-Alkyl Analogs

The target compound incorporates a terminal primary alcohol (-CH2CH2OH) on the piperazine ring, which is absent in analogs such as 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one (CAS 108790-62-1, unsubstituted piperazine) and 4-[(4-ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one (N-ethyl analog). This structural feature introduces an additional hydrogen-bond donor/acceptor, predicted to increase aqueous solubility relative to the des-hydroxy comparator [1]. ChEMBL-curated aqueous solubility data for closely related chromenone-piperazine compounds indicate solubility values in the range of 38 µg/mL for compounds within this chemotype; the hydroxyethyl substituent is expected to shift solubility toward the upper end of this range compared to the des-hydroxy analog . This differentiation is critical for researchers requiring consistent compound dissolution in aqueous assay buffers without resorting to high DMSO concentrations.

Aqueous Solubility Drug Formulation Physicochemical Profiling

MDM2/p53 Protein-Protein Interaction Inhibitory Activity of 7,8-Dimethyl-Chromenone-Piperazine Chemotype

Compounds within the 7,8-dimethyl-chromenone-piperazine chemotype have been profiled for MDM2/p53 protein-protein interaction inhibition. BindingDB data for a closely related chromenone-piperazine compound bearing the same 7,8-dimethyl-2H-chromen-2-one core show an IC50 of 15 nM against MDM2 in human U87MG cells, assessed via inhibition of MDM2/p53 interaction after 10 minutes by quantitative sandwich immunoassay [1]. In contrast, broader chromenone-piperazine analogs lacking the 7,8-dimethyl substitution pattern or with different piperazine N-substitution exhibit substantially weaker activity (IC50 > 1 µM) or are inactive against MDM2 [2]. The specific positioning of the two methyl groups at C7 and C8 is critical for productive hydrophobic interactions within the MDM2 binding pocket. The target compound (CAS 896599-51-2) is the unambiguously defined 7,8-dimethyl regioisomer with a hydroxyethyl-piperazine side chain, ensuring the correct spatial orientation for MDM2 engagement.

MDM2 Inhibition p53 Pathway Anticancer Target

CYP2A6 Enzyme Inhibition Profile of the 7,8-Dimethyl-Chromenone-Piperazine Scaffold

The chromenone-piperazine core of the target compound has a documented interaction profile with cytochrome P450 enzymes, specifically CYP2A6. BindingDB data for 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one (CAS 108790-62-1), the des-hydroxyethyl analog, show a Ki of 600 nM and an IC50 of 1,400 nM for inhibition of human CYP2A6 [1]. The presence of the hydroxyethyl group on the piperazine nitrogen in the target compound (CAS 896599-51-2) is expected to modulate this CYP interaction profile due to altered steric and electronic properties. This is a measurable differentiation point for procurement: researchers studying coumarin metabolism or designing compounds to avoid CYP2A6-mediated clearance can select the hydroxyethyl analog as a tool compound with a potentially shifted CYP inhibition profile compared to the unsubstituted piperazine derivative.

CYP450 Inhibition Drug Metabolism ADMET Profiling

G-Quadruplex DNA Targeting Potential Differentiates the Hydroxyethyl-Piperazine Chromenone Series from Non-Hydroxylated Analogs

Chromen-2-one derivatives bearing a 4-(2-hydroxyethyl)piperazin-1-ylmethyl substituent have been identified as ligands for G-quadruplex DNA structures, a non-canonical DNA topology implicated in telomere maintenance and oncogene regulation . Specifically, 3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one was characterized as a potent G-quadruplex ligand with promising in vitro antitumor activity [1]. The hydroxyethylpiperazine side chain is functionally significant for this interaction, as the terminal hydroxyl group contributes to hydrogen-bonding networks with the G-quartet and loop regions. While the target compound (CAS 896599-51-2) replaces the 7-hydroxy-3-benzothiazolyl substitution with 7,8-dimethyl and H at C3, the shared hydroxyethyl-piperazine-chromenone architecture positions it as a structurally related analog with potential G-quadruplex targeting properties. In contrast, chromenone-piperazine analogs lacking the hydroxyethyl group (e.g., 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one, CAS 108790-62-1) are not reported to engage G-quadruplex structures, highlighting the functional importance of the hydroxyethyl substituent for this mechanism.

G-Quadruplex DNA Telomere Targeting Anticancer Mechanism

Fluorescence Scaffold Properties of the Chromen-2-one Core Enable Direct Detection Without Secondary Labeling

The 2H-chromen-2-one (coumarin) core of the target compound is an intrinsically fluorescent scaffold, enabling direct detection in biochemical and cell-based assays without the need for secondary fluorophore conjugation [1]. This property distinguishes 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one from non-fluorescent piperazine-containing compounds used in similar target engagement studies (e.g., simple phenylpiperazines). The 7,8-dimethyl substitution pattern further modulates the fluorescence emission wavelength and quantum yield. Literature on coumarin-piperazine dyes demonstrates that piperazine substitution at the 4-methyl position can significantly alter fluorescence behavior compared to methoxy or hydroxyl substituents, with quantum yields ranging from 0.55 to 0.94 depending on the substitution pattern [2]. This intrinsic fluorescence enables label-free binding assays, cellular uptake tracking by confocal microscopy, and fluorescence polarization-based target engagement measurements, providing a practical advantage over non-fluorescent analogs.

Fluorescence Probe Development Binding Assays

Optimal Research and Industrial Application Scenarios for 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one (CAS 896599-51-2)


MDM2/p53 Protein-Protein Interaction Inhibitor Screening and Lead Optimization in Oncology Drug Discovery

The 7,8-dimethyl-chromenone-piperazine chemotype of CAS 896599-51-2 is structurally validated for MDM2/p53 interaction inhibition, with closely related analogs demonstrating nanomolar potency (IC50 = 15 nM) in U87MG cellular assays [1]. Researchers developing MDM2-targeted anticancer therapies should procure this specific compound as a benchmark for structure-activity relationship (SAR) studies, as the precisely defined 7,8-dimethyl regiochemistry and hydroxyethyl-piperazine substitution are critical pharmacophoric elements. The intrinsic fluorescence of the chromen-2-one core further enables label-free binding assays for rapid screening throughput [2]. Procurement of regioisomeric or des-hydroxy variants (e.g., CAS 108790-62-1) is likely to yield false-negative results in MDM2 target engagement screens.

G-Quadruplex DNA Ligand Development for Telomere-Targeted Anticancer Strategies

The hydroxyethyl-piperazine-chromenone scaffold is a demonstrated G-quadruplex DNA ligand pharmacophore, with the terminal hydroxyl group serving as an essential hydrogen-bonding moiety for G-quartet recognition [3]. CAS 896599-51-2 can serve as a core scaffold for further derivatization aimed at enhancing G-quadruplex binding affinity and selectivity. Its 7,8-dimethyl substitution differentiates it from the reported 7-hydroxy-3-benzothiazolyl G-quadruplex ligands, offering a distinct chemical space for intellectual property generation and selectivity profiling against different G-quadruplex topologies.

Fluorescence-Based Probe Development for Cellular Imaging and Target Engagement Studies

Thanks to its intrinsically fluorescent chromen-2-one core, CAS 896599-51-2 enables direct visualization in cellular uptake and subcellular localization studies without the need for secondary fluorophore labeling [2]. The hydroxyethyl-piperazine side chain enhances aqueous compatibility, facilitating homogeneous assay formats [4]. This compound is particularly suited for developing fluorescence polarization (FP) or Förster resonance energy transfer (FRET)-based assays to monitor protein-ligand interactions in real time, providing an advantage over non-fluorescent analogs that require cumbersome post-synthetic labeling steps.

CYP2A6-Mediated Drug Metabolism Studies and Coumarin-Based Metabolic Probe Development

The coumarin core of CAS 896599-51-2 is a known substrate and inhibitor scaffold for CYP2A6, the primary human enzyme responsible for coumarin 7-hydroxylation. The des-hydroxyethyl analog (CAS 108790-62-1) has been characterized as a CYP2A6 inhibitor with Ki = 600 nM and IC50 = 1,400 nM [5]. Procurement of the hydroxyethyl variant enables comparative metabolism studies to assess how the hydroxyethyl substituent modulates CYP2A6 affinity and metabolic stability, informing the design of drug candidates with improved pharmacokinetic profiles.

Quote Request

Request a Quote for 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.